[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid
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Overview
Description
[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid: is an organic compound characterized by the presence of a methoxy group, a trifluoroethoxy group, and a phenyl-acetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with a methoxy group and a trifluoroethoxy group through electrophilic aromatic substitution reactions.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with an acetic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to yield non-fluorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-(2,2,2-trifluoro-ethoxy)-benzoic acid, while reduction of the trifluoroethoxy group can produce 4-methoxy-3-ethoxy-phenyl-acetic acid.
Scientific Research Applications
[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid: can be compared with other similar compounds, such as:
4-Methoxy-3-ethoxy-phenyl-acetic acid: Lacks the trifluoro group, resulting in different chemical and biological properties.
4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-benzoic acid: Contains a benzoic acid moiety instead of an acetic acid moiety, affecting its reactivity and applications.
4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl-propionic acid: Has a propionic acid group, which may influence its pharmacokinetic properties.
The unique combination of the methoxy, trifluoroethoxy, and phenyl-acetic acid groups in This compound imparts distinct properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-8-3-2-7(5-10(15)16)4-9(8)18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSYACBSVEXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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